(+/-)17,18-DiHETE
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Overview
Description
Preparation Methods
(+/-)17,18-DiHETE is primarily produced through the metabolism of eicosapentaenoic acid (EPA). The synthetic route involves the cytochrome P450-catalyzed epoxidation at the omega-3 double bond of EPA, followed by conversion to the vicinal diols by epoxide hydrolase . This process can be carried out using various rat tissue homogenates or cynomolgus monkey seminal vesicles
Chemical Reactions Analysis
(+/-)17,18-DiHETE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert it into different hydroxylated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of esters or ethers.
Common reagents and conditions used in these reactions include cytochrome P450 enzymes for epoxidation and epoxide hydrolase for the conversion to diols . Major products formed from these reactions include other hydroxylated eicosanoids and various oxidized metabolites .
Scientific Research Applications
Mechanism of Action
The mechanism of action of (+/-)17,18-DiHETE involves its role as a lipid mediator. It is produced through the epoxidation of eicosapentaenoic acid by cytochrome P450 enzymes, followed by conversion to diols by epoxide hydrolase . This compound exerts its effects by interacting with specific molecular targets and pathways, such as the suppression of IL-23 production in lipopolysaccharide-stimulated bone marrow-derived dendritic cells . It contributes to skin homeostasis by regulating the IL-23/IL-17 axis and maintaining immune balance .
Comparison with Similar Compounds
(+/-)17,18-DiHETE can be compared with other similar compounds, such as:
14,15-Epoxyeicosatetraenoic acid (14,15-EpETE): Another epoxide derivative of eicosapentaenoic acid, which lacks the ability to inhibit food allergy.
19,20-Epoxydocosapentaenoic acid (19,20-EpDPE): A metabolite of docosahexaenoic acid (DHA) with similar anti-inflammatory properties.
17,18-Epoxyeicosatetraenoic acid (17,18-EpETE): The precursor to this compound, which also has protective activity in inflammatory models.
The uniqueness of this compound lies in its specific role in regulating immune responses and maintaining skin homeostasis, which distinguishes it from other similar compounds .
Properties
Molecular Formula |
C20H32O4 |
---|---|
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(5Z,8Z,11Z,14Z,17S,18R)-17,18-dihydroxyicosa-5,8,11,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-18(21)19(22)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-20(23)24/h3,5-6,8-9,11-12,14,18-19,21-22H,2,4,7,10,13,15-17H2,1H3,(H,23,24)/b5-3-,8-6-,11-9-,14-12-/t18-,19+/m1/s1 |
InChI Key |
XYDVGNAQQFWZEF-YQLHGUCYSA-N |
Isomeric SMILES |
CC[C@H]([C@H](C/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)O)O)O |
Canonical SMILES |
CCC(C(CC=CCC=CCC=CCC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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